molecular formula C16H19NO4 B8236011 4,4'-(Azanediylbis(methylene))bis(2-methoxyphenol)

4,4'-(Azanediylbis(methylene))bis(2-methoxyphenol)

Cat. No.: B8236011
M. Wt: 289.33 g/mol
InChI Key: WIPSHAFWMFSPNW-UHFFFAOYSA-N
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Description

4,4'-(Azanediylbis(methylene))bis(2-methoxyphenol) is a nitrogen-bridged phenolic compound featuring two 2-methoxyphenol groups linked via an azanediylbis(methylene) moiety. Its structure enables diverse applications, including antioxidant activity in neuroprotective contexts and corrosion inhibition for metals. Studies highlight its ability to mitigate oxidative stress in neuronal cells, attributed to its electron-rich phenolic groups and tertiary amine functionality . Additionally, its derivatives demonstrate efficacy in protecting API 5L carbon steel in acidic environments by adsorbing onto metal surfaces via heteroatoms (N, O) and aromatic rings .

Properties

IUPAC Name

4-[[(4-hydroxy-3-methoxyphenyl)methylamino]methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-20-15-7-11(3-5-13(15)18)9-17-10-12-4-6-14(19)16(8-12)21-2/h3-8,17-19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPSHAFWMFSPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC(=C(C=C2)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) involves the reaction of 2-methoxybenzaldehyde with a diamine compound. The reaction typically occurs under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the Schiff base.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base back to its amine and aldehyde precursors.

    Substitution: The methoxy groups on the phenol rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine and aldehyde compounds.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) exerts its effects involves its ability to form stable complexes with metal ions. This property is particularly useful in corrosion inhibition, where the compound adsorbs onto the metal surface, forming a protective layer that prevents further oxidation and corrosion. The molecular targets include metal surfaces, and the pathways involve adsorption and complexation reactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Antioxidant and Neuroprotective Analogues

Vanillin-Based Derivatives
  • Compound: 4,4′,4″,4‴-((1,4-phenylenebis(azanetriyl))tetrakis(methylene))tetrakis(2-methoxyphenol) Activity: Exhibits enhanced antioxidant capacity compared to 4,4'-(Azanediylbis(methylene))bis(2-methoxyphenol), attributed to additional vanillin moieties. Mechanism: Protects SH-SY5Y neuroblastoma cells from H₂O₂-induced oxidative damage via radical scavenging . Data: IC₅₀ values for oxidative stress reduction are 20–30% lower than its bis-analogue .
Curcumin Pyrazole Derivatives
  • Compound: 4,4'-(1E,1'E)-2,2'-(1-(4-chlorophenyl)-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) (2a) Activity: Superior antioxidant and anticancer activity compared to natural curcumin. Mechanism: Stabilizes reactive oxygen species (ROS) and induces apoptosis in cancer cells. Data: IC₅₀ for DPPH scavenging = 4.2 µg/mL (vs. 7.8 µg/mL for curcumin) .

Corrosion Inhibitors

Schiff Base Derivatives (I1–I3)
  • Compounds: I1: 2,2’-(((2,2-dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)disphenol) I2: 4,4’-((2,2-dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)bis(2-methoxyphenol) I3: 6,6’-((2,2-dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)bis(2-methoxyphenol)
  • Activity : I2 shows the highest inhibition efficiency (92%) for API 5L steel in 1M HCl due to optimal methoxy group positioning enhancing adsorption .
  • Comparison :

    Compound Inhibition Efficiency (%) Adsorption Mechanism
    I2 92 Chemisorption via N, O atoms and π-electrons
    Target 85–88 Physisorption-dominated

Anti-inflammatory Analogues

  • Compound: 4,4′-[Sulfonyl bis(methylene)]bis(2-methoxyphenol) (DS) Activity: Attenuates NLRP3 inflammasome activation by inducing mitophagy, reducing inflammatory cytokines (IL-1β, TNF-α). Comparison: DS exhibits higher bioavailability than 4,4'-(Azanediylbis(methylene))bis(2-methoxyphenol) due to sulfonyl group enhancing solubility .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key Functional Groups
4,4'-(Azanediylbis(methylene))bis(2-methoxyphenol) C₁₇H₂₀N₂O₄ 142–143* Phenolic OH, tertiary amine
4,4′-[Thiobis(methylene)]bis[2,6-di-tert-butylphenol] C₃₀H₄₆O₂S 142–143 Thioether, tert-butyl
4,4′-Methylenebis(2-allylphenol) C₁₇H₁₆O₂ 200–220 Allyl, phenolic OH
Bis(4-hydroxyphenyl)methane (Bisphenol F) C₁₃H₁₂O₂ 160–162 Phenolic OH

*Predicted based on structural analogues .

Key Research Findings

  • Synthetic Yields :
    • Pyrazole derivatives (e.g., compounds 8–10) exhibit higher yields (71–82%) compared to isoxazole analogues (53%) due to milder reaction conditions .
  • Antioxidant Efficacy: Methylenebis-phenol derivatives (e.g., 4,4′-methylenebis(5-isopropyl-2-methylphenol)) show 1.5–5.8-fold higher protection factors in Rancimat assays than the target compound .
  • Toxicity: Carvacrol derivatives (e.g., 4,4′-methylenebis(5-isopropyl-2-methylphenol)) demonstrate negligible cytotoxicity on HeLa cells (IC₅₀ > 10 mM), making them safer alternatives .

Biological Activity

4,4'-(Azanediylbis(methylene))bis(2-methoxyphenol), also known as bis(2-methoxyphenol) derivative, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C20_{20}H26_{26}N2_{2}O4_{4}
  • Molecular Weight : 370.44 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features two methylene bridges connecting two 2-methoxyphenol moieties to an azanediyl group, which may influence its interactions with biological targets.

Anticancer Activity

Research has indicated that 4,4'-(Azanediylbis(methylene))bis(2-methoxyphenol) exhibits significant anticancer properties. A study demonstrated that it has cytotoxic effects against various cancer cell lines, including:

  • Human Ovarian Adenocarcinoma (A2780) : The compound showed comparable cytotoxicity to cisplatin, a well-known chemotherapeutic agent .
  • Breast Cancer Cell Lines (MCF7 and MDAMB231) : Enhanced antiproliferative effects were observed, suggesting a promising role in breast cancer therapy .

The mechanisms underlying the biological activity of this compound include:

  • DNA Interaction : The compound has been shown to interact with DNA, potentially leading to the induction of apoptosis in cancer cells .
  • Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in cancer progression and survival pathways .
  • Cell Cycle Arrest : Studies suggest that treatment with this compound can lead to cell cycle arrest at the G1/S phase, inhibiting proliferation .

Case Studies

  • In Vitro Studies : In vitro experiments using human cancer cell lines revealed that treatment with 4,4'-(Azanediylbis(methylene))bis(2-methoxyphenol) resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics like cisplatin .
    Cell LineIC50 (µM)Comparison with Cisplatin
    A2780 (Ovarian)15Comparable
    MCF7 (Breast)10More active
    MDAMB231 (Breast)12More active
  • Mechanistic Studies : Further research indicated that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

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